N-cyclohexyl-2-cyclopentylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h11-12H,1-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMPSKZDITJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-cyclopentylacetamide typically involves the reaction of cyclohexylamine with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclopentyl carboxylic acid.
Reduction: N-cyclohexyl-2-cyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Theoretical values for this compound inferred from analogs.
Physicochemical Properties
- Hydrogen Bonding: Unlike N-cyclohexyl-2-hydroxyacetamide, the target lacks polar groups, limiting its ability to form intermolecular hydrogen bonds, as seen in the crystal structures of dichlorophenoxy derivatives .
- Thermal Stability : Alicyclic substituents may improve thermal stability relative to aromatic analogs, as observed in cyclohexyl vs. phenylacetamide comparisons .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-cyclohexyl-2-cyclopentylacetamide?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of cyclohexylamine with cyclopentylacetic acid derivatives under reflux conditions using a coupling agent (e.g., DCC or EDC).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide product.
- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
- Critical Note : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like hydrolyzed intermediates .
Q. How should researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclohexyl (δ 1.2–1.8 ppm) and cyclopentyl (δ 1.5–2.0 ppm) protons. The acetamide carbonyl signal appears near δ 168–170 ppm in -NMR .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H] at m/z 238.1912 for CHNO).
- X-ray Crystallography : For absolute confirmation, grow single crystals in ethyl acetate and analyze using SC-XRD (e.g., space group P2/c) .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. No ecotoxicity data are available, so assume moderate environmental risk .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?
- Case Study : If conflicting results arise in enzyme inhibition assays (e.g., IC variability):
Reproducibility Check : Verify purity (>95% by HPLC) and storage conditions (desiccated, -20°C).
Assay Optimization : Adjust buffer pH (7.4 vs. 6.8) or co-solvent (DMSO concentration ≤1%).
Statistical Analysis : Apply ANOVA or Student’s t-test to distinguish biological variance from experimental error .
- Example : A cyclopentylacetamide analog showed inconsistent COX-2 inhibition due to residual solvent (DMF) in the sample .
Q. What strategies optimize the reaction yield of this compound under scalable conditions?
- Process Chemistry Insights :
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig coupling if aryl groups are involved.
- Solvent Selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield and reduce waste.
- Scale-Up : Monitor exothermic reactions using in-situ FTIR to prevent decomposition at >100°C .
Q. How can computational modeling predict the physicochemical properties of this compound?
- In Silico Tools :
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficient (~3.2), indicating moderate lipophilicity.
- Solubility : Employ COSMO-RS to model aqueous solubility (predicted ~0.5 mg/mL at 25°C).
- ADMET Profiling : Run QSAR models to assess CYP450 inhibition risk or blood-brain barrier permeability .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?
- Protocol :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC.
- Error Bars : Use standard deviation (SD) for n ≥ 3 replicates; report confidence intervals (95% CI).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How should researchers validate the purity of this compound batches?
- Quality Control Workflow :
HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.
Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
Karl Fischer Titration : Ensure water content <0.2% for hygroscopic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
